4-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenyl)-2-methyloxazole
Description
4-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a heterocyclic compound characterized by a 2-methyloxazole core linked to a sulfonyl-substituted phenyl group. The sulfonyl moiety is further attached to a 4-cyclopropylidenepiperidine ring, introducing steric and electronic complexity. The cyclopropylidene group may enhance metabolic stability compared to non-rigid substituents, while the oxazole ring could contribute to hydrogen-bonding interactions .
Properties
IUPAC Name |
4-[4-(4-cyclopropylidenepiperidin-1-yl)sulfonylphenyl]-2-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-19-18(12-23-13)16-4-6-17(7-5-16)24(21,22)20-10-8-15(9-11-20)14-2-3-14/h4-7,12H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLGSUNOBQGGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(=C4CC4)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenyl)-2-methyloxazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropylidene group, the introduction of the piperidine ring, and the construction of the methyloxazole moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and scalable, with a focus on minimizing waste and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenyl)-2-methyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.
Scientific Research Applications
4-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenyl)-2-methyloxazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenyl)-2-methyloxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these effects are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 4-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenyl)-2-methyloxazole, particularly sulfonyl, piperidine, and aryl groups. Key differences and implications are outlined below:
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol
- Structure : Features a methylsulfonylphenyl group attached to a piperidine ring with a hydroxyl group at position 4 and a propyl substituent at position 1.
- Comparison: Unlike the target compound, this lacks the oxazole ring and cyclopropylidene group. The hydroxyl group may increase polarity, improving solubility but reducing membrane permeability.
1,4-Bis((3-(1-Propylpiperidin-4-yl)phenyl)sulfonyl)butane
- Structure : A dimeric sulfonamide with two 3-(1-propylpiperidin-4-yl)phenyl groups connected via a butane linker.
- Comparison: The dimeric structure may enhance binding avidity but could limit bioavailability due to increased molecular weight.
4-(3-(Methylsulfonyl)phenyl)-1-propyl-1,2,3,6-tetrahydropyridine
- Structure : Contains a partially unsaturated tetrahydropyridine ring with a methylsulfonylphenyl substituent.
- Comparison : The unsaturated ring introduces conformational flexibility, contrasting with the rigid cyclopropylidene in the target compound. This flexibility might improve adaptability in binding pockets but reduce metabolic stability .
TAK-652 (CXCR4 Antagonist)
- Structure : A benzazocine derivative with a sulfonamide-linked phenyl group and imidazole substituent.
- The target compound’s oxazole and cyclopropylidene groups may offer distinct advantages in selectivity or resistance profiles compared to TAK-652’s benzazocine core .
Structural and Functional Implications
Biological Activity
The compound 4-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.47 g/mol. It features a cyclopropylidene piperidine moiety linked to a sulfonamide group and an oxazole ring, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Certain derivatives have shown efficacy against bacterial strains, including Escherichia coli and Pseudomonas aeruginosa.
- Anticancer Properties : Analogous compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
- Neurological Effects : Some studies suggest that related compounds may inhibit acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for enzymes such as carbonic anhydrase and certain proteases.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Studies :
- Cytotoxicity Assays :
- Neuropharmacological Effects :
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Target Organism/Cell Line | Effectiveness (IC50/Zone of Inhibition) |
|---|---|---|---|
| Antibacterial | Oxazole Derivative | E. coli, P. aeruginosa | Significant inhibition observed |
| Cytotoxicity | Sulfonamide Analogue | Human Cancer Cell Lines | IC50 values in low micromolar range |
| Acetylcholinesterase Inhibition | Piperidine Derivative | Human Neuroblastoma Cells | IC50 = 2.7 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
